molecular formula C18H20BrNO2 B2385686 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1797716-45-0

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No.: B2385686
CAS No.: 1797716-45-0
M. Wt: 362.267
InChI Key: AQHGBDVTWPSKLC-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a 2-methoxy-2-phenylbutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide typically involves the following steps:

    Amidation: The amidation reaction involves the coupling of the brominated benzamide with 2-methoxy-2-phenylbutylamine. This can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups present in the molecule.

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce dehalogenated or modified benzamides.

Scientific Research Applications

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving brominated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy-phenylbutyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-methoxyphenyl)benzamide
  • 4-bromo-N-(2-methylphenyl)benzamide
  • 2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Uniqueness

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 2-methoxy-2-phenylbutyl group distinguishes it from other brominated benzamides, potentially leading to different reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-3-18(22-2,14-9-5-4-6-10-14)13-20-17(21)15-11-7-8-12-16(15)19/h4-12H,3,13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHGBDVTWPSKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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